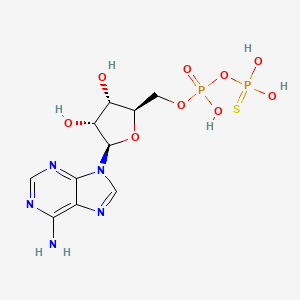
Adpbetas
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adpbetas, also known as this compound, is a useful research compound. Its molecular formula is C10H15N5O9P2S and its molecular weight is 443.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Research Applications
ADP-beta-S serves as a crucial tool in studying purinergic signaling pathways. It acts as a potent agonist for P2 purinoceptors, which are involved in numerous physiological processes, including neurotransmission and immune responses.
Purinoceptor Studies
ADP-beta-S has been instrumental in characterizing P2 purinoceptors in various tissues. For instance, studies have demonstrated that ADP-beta-S binds to P2-purinoceptors in rat brain synaptosomes, revealing high-affinity binding sites that facilitate the understanding of purinergic signaling dynamics .
Table 1: Binding Affinity of ADP-beta-S to P2 Purinoceptors
| Ligand | Binding Affinity (Kd) | Bmax (fmol/mg protein) |
|---|---|---|
| ADP-beta-S | 0.021 nM | 3.9 |
| Ap4A | 0.017 nM | - |
| AMP-PNP | 0.029 nM | - |
This table summarizes the binding affinities of ADP-beta-S and related ligands to P2 purinoceptors, illustrating its significance in receptor pharmacology.
Microglial Activation Studies
Research has shown that ADP-beta-S can evoke microglial activation in the retina, indicating its role in neuroinflammatory responses . This application is particularly relevant for understanding retinal diseases and developing potential therapeutic strategies.
Therapeutic Applications
ADP-beta-S is not only a research tool but also holds therapeutic potential in various medical conditions.
Cardiovascular Applications
ADP-beta-S is utilized in cardiovascular research to study platelet activation and aggregation mechanisms. It has been shown to mediate alphaIIbbeta3 signaling pathways, which are crucial for platelet function . This insight is vital for developing antiplatelet therapies and understanding thrombotic diseases.
Case Study: Platelet Activation Mechanism
- Objective: Investigate the role of ADP-beta-S in platelet aggregation.
- Findings: ADP-beta-S induced significant aggregation of washed platelets, highlighting its potential as a target for antithrombotic drug development.
Neurological Applications
The activation of microglia by ADP-beta-S suggests its relevance in neurological disorders characterized by inflammation. By modulating microglial activity, ADP-beta-S may offer therapeutic avenues for conditions such as Alzheimer's disease and multiple sclerosis.
Future Directions and Research Opportunities
The diverse applications of ADP-beta-S underscore its importance in both basic and applied research. Future studies could focus on:
- Mechanistic Insights: Further elucidating the molecular mechanisms through which ADP-beta-S influences purinergic signaling.
- Therapeutic Development: Exploring its potential as a therapeutic agent in neurodegenerative diseases and cardiovascular disorders.
- Nanotechnology Integration: Investigating the incorporation of ADP-beta-S into nanocarriers for targeted drug delivery systems.
Propriétés
Numéro CAS |
35094-45-2 |
|---|---|
Formule moléculaire |
C10H15N5O9P2S |
Poids moléculaire |
443.27 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O9P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
HCIKUKNAJRJFOW-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N |
Key on ui other cas no. |
73536-95-5 |
Numéros CAS associés |
73536-95-5 (trilithium salt) |
Synonymes |
(32S)adenosine 5'-O-(2-thiodiphosphate) 5'-adenosine diphosphate beta-S 5'-ADPS adenosine 5'-O-(2-thiodiphosphate) adenosine 5'-O-(2-thiodiphosphate), trilithium salt adenosine-5'-O-(2-thiodiphosphate) ADP beta S ADP beta-S ADP-S ADPbetaS beta-thio-ADP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















